molecular formula C15H10N4 B14337545 5-(Phenanthren-9-yl)-2H-tetrazole CAS No. 98370-88-8

5-(Phenanthren-9-yl)-2H-tetrazole

Cat. No.: B14337545
CAS No.: 98370-88-8
M. Wt: 246.27 g/mol
InChI Key: MQYPTBOUWHOGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenanthren-9-yl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a phenanthrene moiety at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenanthren-9-yl)-2H-tetrazole typically involves the [3+2] cycloaddition reaction between phenanthrene-9-carbonitrile and sodium azide. This reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The reaction proceeds efficiently, providing the desired tetrazole derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Phenanthren-9-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.

    Reduction: The tetrazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(Phenanthren-9-yl)-2H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenanthren-9-yl)-2H-tetrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenanthrene moiety may intercalate with DNA, while the tetrazole ring can form hydrogen bonds with biological macromolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
  • 4-(10-Phenylanthracene-9-yl)pyridine
  • 4-(10-Phenylanthracene-9-yl)benzonitrile

Uniqueness

5-(Phenanthren-9-yl)-2H-tetrazole is unique due to the presence of both a phenanthrene moiety and a tetrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

CAS No.

98370-88-8

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

5-phenanthren-9-yl-2H-tetrazole

InChI

InChI=1S/C15H10N4/c1-2-6-11-10(5-1)9-14(15-16-18-19-17-15)13-8-4-3-7-12(11)13/h1-9H,(H,16,17,18,19)

InChI Key

MQYPTBOUWHOGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.